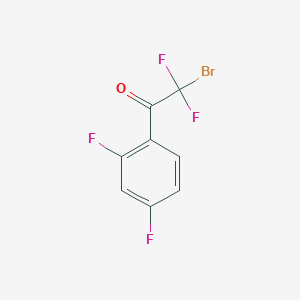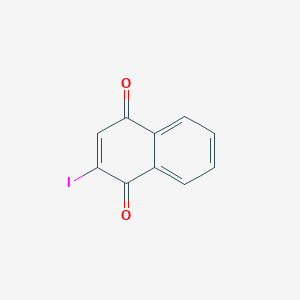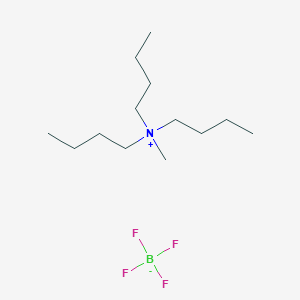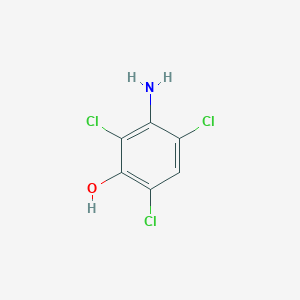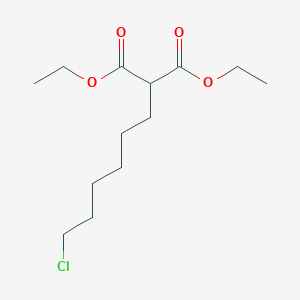
1,3-Diethyl 2-(6-chlorohexyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-(6-chlorohexyl)propanedioate is an organic compound with the molecular formula C13H23ClO4 It is a derivative of propanedioate, featuring a chlorohexyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diethyl 2-(6-chlorohexyl)propanedioate typically involves the reaction of diethyl malonate with 1,6-dichlorohexane. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The process involves the nucleophilic substitution of the chlorine atom by the malonate ester, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diethyl 2-(6-chlorohexyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorohexyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted propanedioates.
Hydrolysis: Diethyl malonic acid derivatives.
Reduction: Alcohol derivatives of propanedioate.
Applications De Recherche Scientifique
1,3-Diethyl 2-(6-chlorohexyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl 2-(6-chlorohexyl)propanedioate involves its interaction with specific molecular targets. The chlorohexyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
1,3-Diethyl 2-(6-bromohexyl)propanedioate: A bromine analog with similar reactivity but different reactivity profiles.
1,3-Diethyl 2-(6-iodohexyl)propanedioate: An iodine analog with distinct chemical properties.
Uniqueness: 1,3-Diethyl 2-(6-chlorohexyl)propanedioate is unique due to the presence of the chlorohexyl group, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
100476-78-6 |
|---|---|
Formule moléculaire |
C13H23ClO4 |
Poids moléculaire |
278.77 g/mol |
Nom IUPAC |
diethyl 2-(6-chlorohexyl)propanedioate |
InChI |
InChI=1S/C13H23ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3 |
Clé InChI |
KKWXQWZHJAPIMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCCCCl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


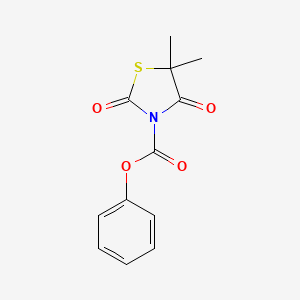
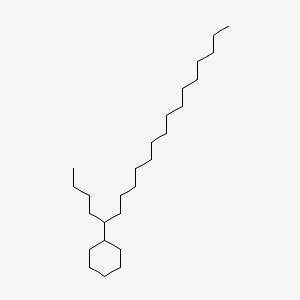

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
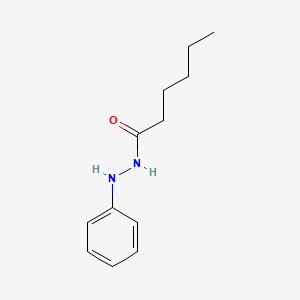

![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

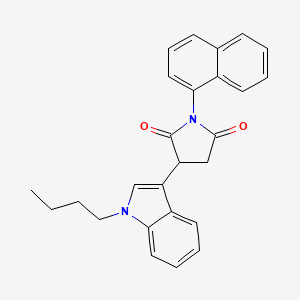
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
